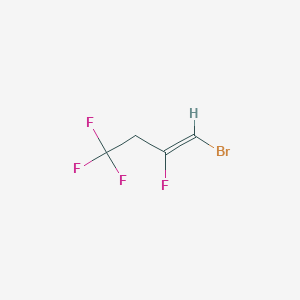

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is an organofluorine compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to a butene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene typically involves the halogenation of tetrafluorobutene derivatives. One common method is the addition of bromine to 2,4,4,4-tetrafluorobut-1-ene under controlled conditions. This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (1Z) isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Analyse Des Réactions Chimiques

Types of Reactions: (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form tetrafluorobutadiene derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Addition: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) in non-polar solvents.

Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.

Major Products:

- Substituted tetrafluorobutene derivatives.

- Addition products such as 1,2-dihalotetrafluorobutanes.

- Tetrafluorobutadiene derivatives from elimination reactions.

Applications De Recherche Scientifique

Synthetic Applications

1. Organic Synthesis

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is employed as a reagent in various synthetic pathways. Its bromine atom allows for nucleophilic substitution reactions, while the tetrafluorinated structure enhances its reactivity and stability:

- Hydrofluoroolefin Synthesis : The compound can be utilized in the synthesis of hydrofluoroolefins through elimination reactions or as intermediates in the formation of more complex fluorinated compounds .

- Palladium-Catalyzed Reactions : It serves as a precursor in palladium-catalyzed coupling reactions, which are critical for creating complex organic molecules with specific functionalities .

Material Science Applications

2. Fluorinated Polymers

Due to its unique fluorinated structure, this compound can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability:

| Property | Conventional Polymers | Polymers with this compound |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Moderate | Enhanced |

| Surface Energy | Higher | Lower |

This modification leads to materials that are suitable for harsh environments found in aerospace and chemical processing industries.

Case Studies

3. Synthesis of Fluorinated Compounds

A notable case study involves the use of this compound in the synthesis of fluorinated bioactive compounds. Researchers have successfully utilized this compound to synthesize various pharmaceuticals that exhibit enhanced biological activity due to their fluorinated nature. For instance:

Mécanisme D'action

The mechanism of action of (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The fluorine atoms, due to their high electronegativity, influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

Comparaison Avec Des Composés Similaires

(1E)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene: The (E) isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.

1-Bromo-2,2,2-trifluoroethane: A simpler fluorinated bromoalkene with fewer fluorine atoms.

1-Bromo-3,3,3-trifluoropropene: Another fluorinated bromoalkene with a different carbon chain length.

Uniqueness: (1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is unique due to its specific (Z) configuration, which can influence its reactivity and the types of products formed in chemical reactions. The presence of multiple fluorine atoms also imparts distinct electronic properties, making it a valuable compound in various applications.

Activité Biologique

(1Z)-1-Bromo-2,4,4,4-tetrafluorobut-1-ene is a fluorinated organic compound that has garnered attention for its potential applications in biological research and medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

The compound's structure is characterized by a bromine atom and four fluorine atoms attached to a butene backbone. Its chemical formula is C4HBrF4, with a molecular weight of approximately 203.94 g/mol. The presence of halogen substituents significantly influences its reactivity and biological interactions.

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity. Research conducted on various viral strains demonstrated that this compound can inhibit viral replication effectively. For instance, in vitro assays showed a significant reduction in viral load when cells were treated with this compound compared to untreated controls .

The mechanism underlying the antiviral effects of this compound appears to involve interference with viral entry or replication processes. It may disrupt the viral envelope or inhibit key enzymes necessary for viral life cycles . Further research is required to elucidate the precise molecular targets and pathways affected by this compound.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts allows for efficient coupling reactions that introduce bromine and fluorine substituents onto the butene framework .

- Halogenation Techniques : Direct halogenation of 2,4,4,4-tetrafluorobut-1-ene can yield the desired product through controlled reactions with bromine in the presence of light or heat.

Study 1: Antiviral Efficacy

A study published in Virus Research evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated that treatment with this compound reduced viral titers by over 70% in infected cell cultures. The study concluded that further optimization of this compound could lead to its development as a therapeutic agent against influenza .

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. In vitro cytotoxicity tests revealed that while the compound exhibited antiviral properties, it also showed moderate cytotoxic effects at higher concentrations. The LD50 was determined to be approximately 200 mg/kg in rat models .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

(Z)-1-bromo-2,4,4,4-tetrafluorobut-1-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h2H,1H2/b3-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTXFKUJDWKMKI-IHWYPQMZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=CBr)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=C/Br)/F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.